molecular formula C17H28O7 B065551 (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol CAS No. 161003-28-7

(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol

Cat. No. B065551
M. Wt: 344.4 g/mol
InChI Key: RBMFKHVXPPMSDD-PEZMKDCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol, also known as TOTDO, is a synthetic molecule with potential applications in scientific research. TOTDO is a bicyclic compound that contains a unique combination of oxygen and carbon atoms, which makes it an interesting candidate for further study.

Mechanism Of Action

The mechanism of action of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a hydrophobic molecule that can partition into the hydrophobic core of the membrane. It has been shown to affect the fluidity and order of the lipid bilayer, which can have an impact on the function of membrane proteins and the overall membrane structure.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol are not well characterized, but it has been shown to have an impact on the properties of lipid membranes. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol has been shown to affect the diffusion of lipids in model membranes and to alter the morphology of bacterial membranes. It has also been shown to interact with antimicrobial peptides and affect their activity against bacteria.

Advantages And Limitations For Lab Experiments

The advantages of using (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol in lab experiments include its fluorescent properties, which allow for visualization of lipid membranes, and its potential as a probe for studying the interaction of molecules with biological membranes. However, the synthesis of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is also a relatively new molecule, and its properties and applications are still being explored.

Future Directions

There are several future directions for the study of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol. One direction is to investigate its interaction with other molecules, such as proteins and peptides, and to explore its potential as a tool for studying membrane-protein interactions. Another direction is to investigate its potential as a therapeutic agent for treating bacterial infections or other diseases that involve membrane disruption. Additionally, the synthesis of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol could be optimized to improve the yield and purity of the final product and to reduce the complexity of the synthesis process.

Synthesis Methods

The synthesis of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol involves a multistep process that starts with the reaction of 2,3-epoxy-1-propanol with 2-methyl-2-butanol in the presence of a strong acid catalyst. This reaction forms the intermediate product, 2-(2-methyl-2-butanyloxy)propan-1-ol. The intermediate is then reacted with paraformaldehyde in the presence of a Lewis acid catalyst to form the bicyclic compound (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol. The synthesis of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol has potential applications in scientific research as a probe for studying the interaction of molecules with biological membranes. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a fluorescent molecule that can be used to visualize the distribution and dynamics of lipids in cell membranes. It has been used to study the effect of cholesterol on the lateral diffusion of lipids in model membranes. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol has also been used to investigate the interaction of antimicrobial peptides with bacterial membranes.

properties

CAS RN

161003-28-7

Product Name

(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol

Molecular Formula

C17H28O7

Molecular Weight

344.4 g/mol

IUPAC Name

(1S,3S,7R,9S)-5,5,11,11-tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol

InChI

InChI=1S/C17H28O7/c1-16(2)21-11-10(18)12-15(24-17(3,4)22-12)13(14(11)23-16)20-9-7-5-6-8-19-9/h9-15,18H,5-8H2,1-4H3/t9?,10?,11-,12-,13?,14-,15+/m0/s1

InChI Key

RBMFKHVXPPMSDD-PEZMKDCLSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H](O1)C([C@@H]3[C@H](C2O)OC(O3)(C)C)OC4CCCCO4)C

SMILES

CC1(OC2C(C3C(C(C2O1)OC4CCCCO4)OC(O3)(C)C)O)C

Canonical SMILES

CC1(OC2C(C3C(C(C2O1)OC4CCCCO4)OC(O3)(C)C)O)C

synonyms

2,3:5,6-DI-O-ISOPROPYLIDENE-4-(TETRAHYDROPYRAN-2-YL)-MYO-INOSITOL

Origin of Product

United States

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